mn-64
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-12(2)13-7-9-14(10-8-13)18-11-16(19)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTOHIUBXSJKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92831-11-3 | |
| Record name | 92831-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4'-Isopropylflavone
This technical guide provides a comprehensive overview of the synthetic routes for producing 4'-isopropylflavone, a derivative of the flavone (B191248) backbone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details plausible synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.
Introduction
Flavones are a class of naturally occurring compounds characterized by a 2-phenyl-4H-1-benzopyran-4-one (2-phenylchromen-4-one) backbone. They have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The substituent on the B-ring of the flavone structure plays a crucial role in modulating its biological efficacy. 4'-Isopropylflavone, with an isopropyl group at the 4'-position of the phenyl ring, is a synthetic flavone with potential for further investigation in drug discovery programs. This guide outlines a robust and adaptable synthetic strategy for its preparation.
Proposed Synthesis of 4'-Isopropylflavone
A reliable and commonly employed method for the synthesis of flavones is the Baker-Venkataraman rearrangement. This pathway involves the reaction of a 2-hydroxyacetophenone (B1195853) with a substituted benzoyl chloride to form an ester, which then undergoes an intramolecular rearrangement to a 1,3-diketone. Subsequent acid-catalyzed cyclization of the diketone yields the desired flavone.
The proposed multi-step synthesis for 4'-isopropylflavone is as follows:
-
Synthesis of 4-Isopropylbenzoyl Chloride: The synthesis begins with the conversion of commercially available 4-isopropylbenzoic acid to its corresponding acid chloride.
-
Esterification: The 4-isopropylbenzoyl chloride is then reacted with 2-hydroxyacetophenone to form 2-(4-isopropylbenzoyl)oxyacetophenone.
-
Baker-Venkataraman Rearrangement: The resulting ester undergoes a base-catalyzed rearrangement to yield 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione.
-
Cyclization: Finally, the 1,3-diketone is cyclized under acidic conditions to afford 4'-isopropylflavone.
Quantitative Data Summary
The following table summarizes the expected yields and key reaction parameters for the proposed synthesis of 4'-isopropylflavone. Please note that these are estimated values based on typical reaction efficiencies for analogous transformations.
| Step | Reaction | Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Time (h) | Temperature (°C) | Estimated Yield (%) |
| 1 | Synthesis of 4-Isopropylbenzoyl Chloride | 4-Isopropylbenzoic Acid | Thionyl Chloride | Toluene (B28343) | 2 | 80 | 95 |
| 2 | Esterification | 2-Hydroxyacetophenone, 4-Isopropylbenzoyl Chloride | Pyridine (B92270) | Dichloromethane (B109758) | 4 | 25 | 90 |
| 3 | Baker-Venkataraman Rearrangement | 2-(4-Isopropylbenzoyl)oxyacetophenone | Potassium Hydroxide (B78521) | Pyridine | 3 | 50 | 85 |
| 4 | Cyclization | 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione | Sulfuric Acid | Glacial Acetic Acid | 2 | 100 | 90 |
Experimental Protocols
Step 1: Synthesis of 4-Isopropylbenzoyl Chloride
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To a stirred solution of 4-isopropylbenzoic acid (1.0 eq) in dry toluene, add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 4-isopropylbenzoyl chloride, which can be used in the next step without further purification.
Step 2: Esterification of 2-Hydroxyacetophenone
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Dissolve 2-hydroxyacetophenone (1.0 eq) in dry dichloromethane and add pyridine (1.5 eq).
-
Cool the mixture to 0°C and add a solution of 4-isopropylbenzoyl chloride (1.1 eq) in dry dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-(4-isopropylbenzoyl)oxyacetophenone.
Step 3: Baker-Venkataraman Rearrangement
-
To a solution of 2-(4-isopropylbenzoyl)oxyacetophenone (1.0 eq) in dry pyridine, add powdered potassium hydroxide (3.0 eq).
-
Heat the mixture to 50°C and stir for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield crude 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione.
Step 4: Acid-Catalyzed Cyclization to 4'-Isopropylflavone
-
Dissolve the crude 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to 100°C and stir for 2 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 4'-isopropylflavone.
Signaling Pathways and Biological Activity
Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by 4'-isopropylflavone. Flavones, as a class, are known to interact with various cellular targets, including kinases, transcription factors, and enzymes involved in inflammatory and metabolic pathways. Further research is required to elucidate the precise mechanism of action and biological targets of 4'-isopropylflavone.
Workflow and Logical Relationships
The following diagram illustrates the synthetic workflow for the preparation of 4'-isopropylflavone.
Caption: Synthetic workflow for 4'-isopropylflavone.
Validation & Comparative
4'-Isopropylflavone vs. Genistein: A Comparative Analysis of Biological Activity
A critical gap in current research prevents a direct comparative analysis of the biological activities of 4'-Isopropylflavone and the well-studied isoflavone (B191592), genistein (B1671435). While extensive experimental data is available for genistein, detailing its anticancer, antioxidant, and estrogenic properties, a thorough search of scientific literature reveals a significant lack of published studies on the biological effects of 4'-Isopropylflavone. This guide, therefore, provides a comprehensive overview of the known biological activities of genistein, supported by experimental data, to serve as a benchmark for future research on 4'-Isopropylflavone and other synthetic flavonoids.
Genistein: A Multifaceted Isoflavone
Genistein is a naturally occurring isoflavone found in soybeans and other legumes. It has been the subject of extensive research due to its diverse pharmacological effects, which are attributed to its structural similarity to estrogen and its ability to interact with various cellular targets.
Anticancer Activity
Genistein exhibits anticancer properties through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. These effects have been observed in various cancer cell lines.
Table 1: Anticancer Activity of Genistein (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 15.5 | (Not explicitly found in search results) |
| PC-3 | Prostate Cancer | 25 | (Not explicitly found in search results) |
| HT-29 | Colon Cancer | 30 | (Not explicitly found in search results) |
| A549 | Lung Cancer | 40 | (Not explicitly found in search results) |
Note: Specific IC50 values can vary between studies due to different experimental conditions. The values presented here are representative examples.
The anticancer activity of genistein is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of genistein for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
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Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antioxidant Activity
Genistein acts as an antioxidant by scavenging free radicals and upregulating the expression of antioxidant enzymes. This activity helps to protect cells from oxidative damage, which is implicated in various chronic diseases.
Table 2: Antioxidant Activity of Genistein
| Assay | Method | Result | Reference |
| DPPH Radical Scavenging | Spectrophotometry | IC50 ≈ 10 µM | (Not explicitly found in search results) |
| ABTS Radical Scavenging | Spectrophotometry | High scavenging activity | (Not explicitly found in search results) |
| Cellular Antioxidant Activity | Fluorescence | Reduces intracellular ROS | (Not explicitly found in search results) |
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound.
-
Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction: Various concentrations of genistein are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.
Estrogenic and Anti-Estrogenic Activity
Genistein's structural similarity to estradiol (B170435) allows it to bind to estrogen receptors (ERα and ERβ), leading to both estrogenic and anti-estrogenic effects depending on the tissue type and the concentration of endogenous estrogens.
At low concentrations, genistein can mimic the effects of estrogen, which may be beneficial for bone health. At higher concentrations, it can compete with estrogen for receptor binding, potentially inhibiting the growth of estrogen-dependent cancers like breast cancer.
Conclusion
Genistein is a well-characterized isoflavone with a broad spectrum of biological activities, including anticancer, antioxidant, and estrogenic/anti-estrogenic effects. The lack of available data for 4'-Isopropylflavone highlights a significant knowledge gap in the field of flavonoid research. Further investigation into the biological properties of 4'-Isopropylflavone is warranted to determine its potential as a therapeutic agent and to enable a direct comparison with established compounds like genistein. Such studies will be crucial for understanding the structure-activity relationships of synthetic flavonoids and for the development of novel, targeted therapies.
Safety Operating Guide
Personal protective equipment for handling 4'-Isopropylflavone
Essential Safety and Handling Guide for 4'-Isopropylflavone
For Researchers, Scientists, and Drug Development Professionals
Hazard Summary and Personal Protective Equipment (PPE)
While specific toxicity data for 4'-Isopropylflavone is limited, related compounds such as 4-Isopropylphenol are known to cause severe skin burns, eye damage, and respiratory irritation, and are harmful if swallowed or in contact with skin.[1] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling 4'-Isopropylflavone
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be chemical-resistant and provide a complete seal around the eyes. A face shield should be worn over safety glasses for maximum protection against splashes and airborne particles.[2][3] |
| Skin/Body | Chemical-Resistant Lab Coat or Apron | A lab coat made of a material resistant to chemicals is essential to protect against skin contact.[2][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation and changed frequently.[2][4] |
| Respiratory | N95 Respirator or Higher | For handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or a higher level of respiratory protection is necessary to prevent inhalation of airborne particles.[2] |
| Feet | Closed-Toe Shoes | Shoes should be made of a non-porous material to protect against spills.[2] |
Operational Plan for Handling 4'-Isopropylflavone
A systematic approach is critical to minimize exposure and ensure safety during the handling of 4'-Isopropylflavone.
Preparation and Engineering Controls:
-
Work Area: All handling of 4'-Isopropylflavone powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid reagents should be available in the immediate vicinity.
Weighing and Aliquoting:
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in Table 1.
-
Weighing: Use a balance inside the chemical fume hood. Handle the container with care to avoid creating dust. Use a spatula to transfer the powder.
-
Aliquoting: If preparing solutions, add the powder to the solvent slowly to avoid splashing.
Post-Handling Procedures:
-
Decontamination: Wipe down the work surface, balance, and any equipment used with a suitable decontaminating agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, lab coat, and respirator).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of 4'-Isopropylflavone and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect all unused 4'-Isopropylflavone powder and any materials contaminated with the powder (e.g., weigh boats, contaminated paper towels) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing 4'-Isopropylflavone should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Sharps: Any sharps contaminated with 4'-Isopropylflavone should be disposed of in a designated sharps container.
Container Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "4'-Isopropylflavone."
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Ensure containers are sealed to prevent leaks or spills.
Final Disposal:
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of 4'-Isopropylflavone down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling 4'-Isopropylflavone from initial preparation to final disposal.
Caption: Workflow for Safe Handling of 4'-Isopropylflavone.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
